Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with the molecular formula C19H19FN2O3S2 and a molecular weight of 406.501 g/mol This compound is notable for its unique structure, which includes a benzothiophene core, a fluorobenzoyl group, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine group on the benzothiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-({[(2-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar structure but differs in the position of the fluorine atom and the core ring structure.
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Another similar compound with slight variations in the core ring structure.
Properties
Molecular Formula |
C19H19FN2O3S2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19FN2O3S2/c1-2-25-18(24)15-13-5-3-4-6-14(13)27-17(15)22-19(26)21-16(23)11-7-9-12(20)10-8-11/h7-10H,2-6H2,1H3,(H2,21,22,23,26) |
InChI Key |
JMUCAIZQGCOGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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